molecular formula C18H16I2N2O4S B13963202 3,5-Diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid CAS No. 531533-66-1

3,5-Diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13963202
CAS No.: 531533-66-1
M. Wt: 610.2 g/mol
InChI Key: TXNBQUHYSPLYJY-UHFFFAOYSA-N
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Description

3,5-Diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid: is a complex organic compound with the molecular formula C18H16I2N2O4S This compound is characterized by the presence of two iodine atoms, a propoxybenzoyl group, and a carbamothioylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Iodination: The introduction of iodine atoms at the 3 and 5 positions of the benzoic acid ring. This can be achieved using iodine and an oxidizing agent such as nitric acid.

    Formation of Propoxybenzoyl Group: The propoxybenzoyl group can be introduced through a Friedel-Crafts acylation reaction using propoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Carbamothioylation: The carbamothioylamino group is introduced by reacting the intermediate with thiourea under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the iodine atoms, potentially replacing them with hydrogen or other substituents.

    Substitution: The iodine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like sodium azide or thiourea can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deiodinated derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be incorporated into polymers or used as a building block for designing new materials with specific properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Diagnostic Agents: Due to the presence of iodine, it can be used in the development of radiolabeled compounds for imaging techniques like positron emission tomography (PET).

Industry:

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments with specific color properties.

    Agriculture: It may find applications in the development of agrochemicals, such as herbicides or fungicides.

Mechanism of Action

The mechanism of action of 3,5-Diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, inhibiting their activity. The presence of iodine atoms can enhance its binding affinity through halogen bonding interactions. The carbamothioyl group can interact with thiol groups in proteins, potentially leading to covalent modification and inhibition of enzyme activity.

Comparison with Similar Compounds

    3,5-Diiodosalicylic acid: Similar in structure but lacks the propoxybenzoyl and carbamothioylamino groups.

    2-Hydroxy-3,5-diiodobenzoic acid: Another derivative of benzoic acid with hydroxyl and iodine substituents.

Uniqueness:

    3,5-Diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid: is unique due to the presence of both the propoxybenzoyl and carbamothioylamino groups, which confer distinct chemical properties and potential applications. The combination of these functional groups with the iodine atoms makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

531533-66-1

Molecular Formula

C18H16I2N2O4S

Molecular Weight

610.2 g/mol

IUPAC Name

3,5-diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C18H16I2N2O4S/c1-2-6-26-12-5-3-4-10(7-12)16(23)22-18(27)21-15-13(17(24)25)8-11(19)9-14(15)20/h3-5,7-9H,2,6H2,1H3,(H,24,25)(H2,21,22,23,27)

InChI Key

TXNBQUHYSPLYJY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2I)I)C(=O)O

Origin of Product

United States

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